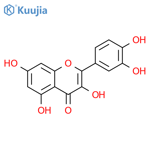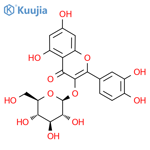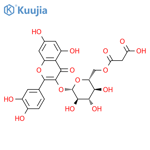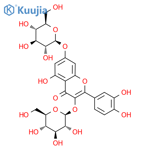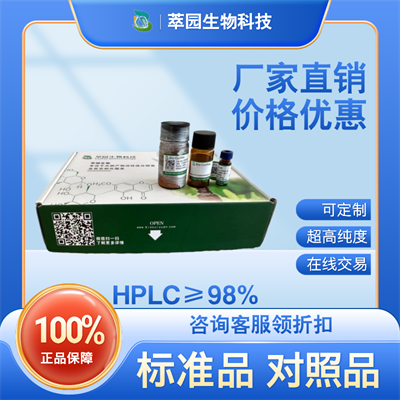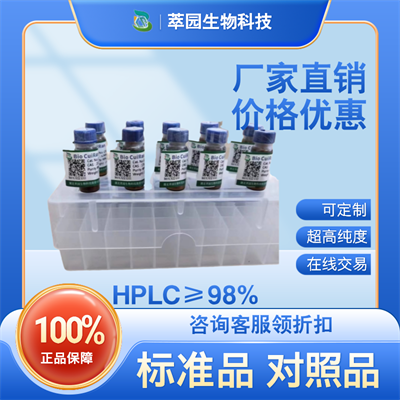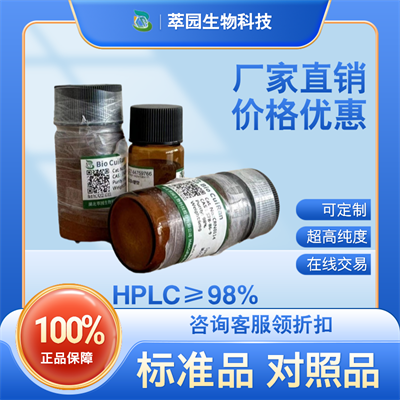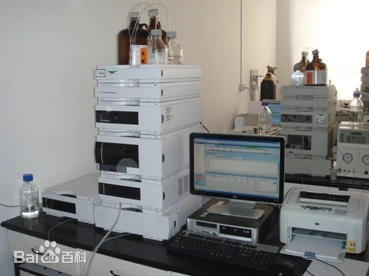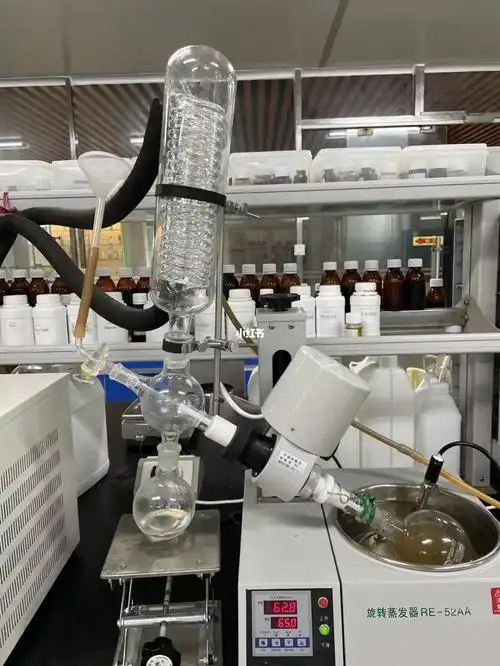- Glycosylation and malonylation of quercetin, epicatechin, and catechin by cultured plant cells, Chemistry Letters, 2007, 36(10), 1292-1293
Cas no 153-18-4 (Rutin)
ルチン(Rutin)は、ビタミンPの一種として知られるフラボノイド系化合物で、主にソバや柑橘類、グリーンティーなどに含まれています。その化学構造はクェルセチンとルチノースから成り、強力な抗酸化作用と毛細血管強化作用が特徴です。ルチンは血管透過性を抑制し、血流改善や炎症軽減に寄与するため、循環器系の健康維持に重要な役割を果たします。また、ビタミンCの吸収を促進し、コラーゲン合成をサポートする相乗効果も確認されています。研究では、酸化ストレスや紫外線によるダメージから細胞を保護する機能も報告されており、医薬品やサプリメント原料として広く利用されています。
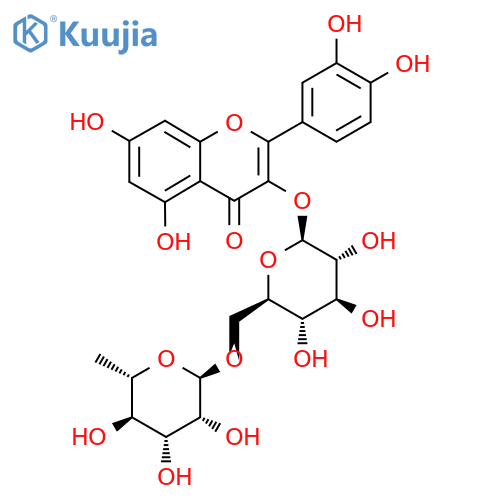
Rutin structure
Rutin 化学的及び物理的性質
名前と識別子
-
- Rutin
- 3,3',4',5,7-PENTAHYDROXYFLAVONE-3-RHAMNOGLUCOSIDE
- 3,3',4',5,7-PENTAHYDROXYFLAVONE-3-RUTINOSIDE
- 3-[[6-o-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4h-1-benzopyran-4-one
- BIRUTAN
- c.i. 75730
- ELDRIN
- GLOBULARIACITRIN
- MELIN
- OSYRITIN
- QUERCETIN-3-RUTINOSIDE
- (+)-RUTIN
- RUTOSIDE
- SOPHORIN
- TANRUTIN
- VITAMIN P
- 3,3',4',5,7-pentahydroxy-flavon3-(o-rhamnosylglucoside)
- 3-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,74H-1-Benzopyran-4-one
- 3-[[6-O-(-Deoxy-L-mannopyranosyl)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
- 4-dihydroxyphenyl)-5,7-dihydroxy-yranosyl]oxy]-2-(
- Rutin hydrate
- RUTIN(AS) PrintBack
- RUTIN(P) (Compendial Traceable) PrintBack
- RUTIN(RG)
- Rutin Trihydrate
- Quercetin 3-O-rutinoside
- Vitamin P trihydrate
- [ "Quercetin 3-O-rutinoside", " Rutoside" ]
- rutozyd
- Rutosid
- Rutinum
- oxyritin
- rutabion
- usafcf-5
- Phytomelin
- Quercetin 3-rutinoside
- Myrticolorin
- Venoruton
- Bioflavonoid
- Osyritrin
- Paliuroside
- Rutine
- 3-Rutinosyl quercetin
- 3-Rhamnoglucosylquercetin
- Rutosidum
- Rutosido
- Globularicitrin
- Violaquercitrin
- Rutinic acid
- Birutan Forte
- Birutin
- Quercetin rhamnoglucosine
- Quercetin-3beta-rutinoside
- Ilixanthin
- Rutinion
-
- MDL: MFCD00006830
- インチ: 1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1
- InChIKey: IKGXIBQEEMLURG-NVPNHPEKSA-N
- ほほえんだ: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])O[H])O[H])O[H])OC1C(C2=C(C([H])=C(C([H])=C2OC=1C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])O[H])O[H])=O
計算された属性
- せいみつぶんしりょう: 610.153385g/mol
- ひょうめんでんか: 0
- XLogP3: -1.3
- 水素結合ドナー数: 10
- 水素結合受容体数: 16
- 回転可能化学結合数: 6
- どういたいしつりょう: 610.153385g/mol
- 単一同位体質量: 610.153385g/mol
- 水素結合トポロジー分子極性表面積: 266Ų
- 重原子数: 43
- 複雑さ: 1020
- 同位体原子数: 0
- 原子立体中心数の決定: 10
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 162
- ぶんしりょう: 610.5
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.3881 (rough estimate)
- ゆうかいてん: 195 ºC
- ふってん: 983.1°C at 760 mmHg
- フラッシュポイント: 325.4±27.8 °C
- 屈折率: 1.7650 (estimate)
- ようかいど: pyridine: 50 mg/mL
- すいようせい: 12.5 g/100 mL
- PSA: 269.43000
- LogP: -1.68710
- ようかいせい: ピリジン、ホルミル、塩基性溶液、エタノール、アセトン、酢酸エチルに微溶解し、水、クロロホルム、エーテル、ベンゼン、二硫化炭素、石油エーテルにほとんど溶解しない。
- いろしすう: 75730
- マーカー: 8304
- ひせんこうど: +13.82° (ethanol)
Rutin セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319
- 警告文: P264; P270; P301+P312; P330; P501
- WGKドイツ:3
- 危険カテゴリコード: R 22:飲み込み有害。R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S24/25
- 福カードFコード:8
- RTECS番号:VM2975000
-
危険物標識:


- セキュリティ用語:S24/25
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- どくせい:LD50 i.v. in mice: 950 mg/kg (propylene glycol soln) (Harrison)
- リスク用語:R22
Rutin 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Rutin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R81950-100g |
Rutin |
153-18-4 | 100g |
¥279.0 | 2021-09-08 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_984341-20MG |
Rutin, 98%, from fructus sophorae, HPLC≥98% |
153-18-4 | 98% | 20mg |
¥300.0 | 2023-09-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RG912-25g |
Rutin |
153-18-4 | 95% | 25g |
¥98.0 | 2023-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006889-20mg |
Rutin |
153-18-4 | 20mg |
¥80 | 2023-09-10 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD32066-100g |
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one |
153-18-4 | 96% | 100g |
¥145.0 | 2023-05-25 | |
| City Chemical | R269-500GM |
Rutin |
153-18-4 | purified | 500gm |
$191.64 | 2023-09-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1054404-10g |
Rutin |
153-18-4 | 98% | 10g |
¥?????? | 2023-05-25 | |
| abcr | AB401423-5g |
Rutin from Sophora japonica L., 95%; . |
153-18-4 | 95% | 5g |
€62.60 | 2025-02-15 | |
| MedChemExpress | HY-N0148-10mM*1 mL in DMSO |
Rutin |
153-18-4 | 98.06% | 10mM*1 mL in DMSO |
¥500 | 2024-05-24 | |
| Ambeed | A125100-25g |
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one |
153-18-4 | 96% | 25g |
$8.0 | 2025-02-26 |
Rutin 合成方法
合成方法 1
はんのうじょうけん
1.1 5 d, 25 °C
リファレンス
Rutin Raw materials
Rutin Preparation Products
Rutin サプライヤー
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
(CAS:153-18-4)Rutin
注文番号:CRN0386
在庫ステータス:in stock
はかる:5mg/20mg/50mg
清らかである:≥98%
最終更新された価格情報:Friday, 14 March 2025 10:55
価格 ($):
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:153-18-4)Rutin
注文番号:sfd17999
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:38
価格 ($):discuss personally
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:153-18-4)Rutin
注文番号:A809400
在庫ステータス:in Stock
はかる:1kg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:50
価格 ($):181.0
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
(CAS:153-18-4)Rutin
注文番号:TB03180
在庫ステータス:in Stock
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
清らかである:>98%
最終更新された価格情報:Tuesday, 21 January 2025 17:57
価格 ($):price inquiry
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:153-18-4)芸香叶苷
注文番号:LE27051202
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 13:03
価格 ($):discuss personally
Rutin 関連文献
-
Alan Crozier,Indu B. Jaganath,Michael N. Clifford Nat. Prod. Rep. 2009 26 1001
-
Aoxin Li,Xincun Hou,Yun Wei Anal. Methods 2018 10 109
-
Yan Zheng,Xiao Sun,Yujing Miao,Shunwang Qin,Yuan Jiang,Xiang Zhang,Linfang Huang Food Funct. 2021 12 7501
-
Nidhi Rani,Saravanan Vijayakumar,Lakshmi Palanisamy Thanga Velan,Annamalai Arunachalam Mol. BioSyst. 2014 10 3229
-
Yonglu Li,Xinyu Feng,Yiru Zhang,Yaxuan Wang,Xin Yu,Ruoyi Jia,Ting Yu,Xiaodong Zheng,Qiang Chu Food Funct. 2020 11 9776
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:153-18-4)Rutin

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:153-18-4)Rutin

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
